molecular formula C10H18FNO3 B571896 Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1260772-97-1

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Cat. No.: B571896
CAS No.: 1260772-97-1
M. Wt: 219.256
InChI Key: FZAKOAFETOZBLC-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a fluorine atom, and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and fluorinating agents.

    Fluorination: The piperidine ring is fluorinated using a fluorinating agent under controlled conditions to introduce the fluorine atom at the desired position.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various reagents and catalysts.

    Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be later deprotected under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: A similar compound with the fluorine and hydroxyl groups at different positions.

    Tert-butyl 4-fluoro-3-hydroxy-1-piperidinecarboxylate: Another related compound with slight structural variations.

Uniqueness

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules.

Biological Activity

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (also referred to as TBFHPC) is a chemical compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TBFHPC is characterized by the following molecular formula:

  • Molecular Formula : C₁₀H₁₈FNO₃
  • Molecular Weight : 219.26 g/mol

The compound features a piperidine ring with a tert-butyl group and a fluorine atom, which significantly influence its reactivity and interaction with biological targets.

The biological activity of TBFHPC is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and hydroxyl group enhances its binding affinity through hydrogen bonding, allowing it to modulate enzyme activity effectively.

  • Enzyme Interaction : TBFHPC can act as both an inhibitor and an activator depending on the specific enzyme involved. This dual functionality makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
  • Receptor Binding : The compound's structure allows it to engage with neurotransmitter systems, potentially influencing pain modulation and other neurological functions.

Antimicrobial Activity

TBFHPC has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) for these strains suggest potential for further development as an antimicrobial agent .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus<0.25
Enterococcus faecalis<0.5
Acinetobacter baumannii1-4

Neuropharmacological Effects

Research has indicated that TBFHPC may have implications in treating neurological disorders due to its interaction with neurotransmitter receptors. Studies suggest that the compound may enhance the binding affinity to specific receptors involved in pain pathways, making it a candidate for analgesic development.

Case Studies and Research Findings

  • Case Study on Enzyme Inhibition : A study demonstrated that TBFHPC effectively inhibited a specific type of bacterial topoisomerase, leading to significant antibacterial effects. This finding supports the hypothesis that TBFHPC can disrupt bacterial DNA replication processes, which is crucial for bacterial survival .
  • Pharmacological Profiling : In pharmacological assessments, TBFHPC showed favorable solubility and stability profiles, making it suitable for further clinical investigations. The compound's ability to penetrate biological membranes efficiently enhances its potential therapeutic applications .
  • Comparative Studies : Comparative analyses with structurally similar compounds revealed that TBFHPC exhibits superior binding characteristics due to the presence of the fluorine atom, which enhances its pharmacological efficacy compared to non-fluorinated analogs.

Properties

IUPAC Name

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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